molecular formula C8H11N3O B566827 2,3-Dimethyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-on CAS No. 1243250-20-5

2,3-Dimethyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-on

Katalognummer: B566827
CAS-Nummer: 1243250-20-5
Molekulargewicht: 165.196
InChI-Schlüssel: CXJSIFQTPYTLDQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Dimethyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by a fused ring structure consisting of a pyrrole ring and a pyrimidine ring

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

The compound has shown promise as an anticancer agent through its ability to inhibit key kinases involved in cancer progression. For instance:

  • A study highlighted the synthesis of derivatives based on the pyrrolo[3,4-d]pyrimidine scaffold that demonstrated significant anti-proliferative activities against various cancer cell lines. Compound 12b , a derivative of this scaffold, exhibited IC50 values of 8.21 µM and 19.56 µM against A549 and HCT-116 cancer cells respectively .
CompoundCell LineIC50 (µM)
12bA5498.21
12bHCT-11619.56

Kinase Inhibition

The compound's structural similarity to ATP allows it to act as an ATP-competitive inhibitor for various kinases:

  • Research indicates that compounds derived from the pyrrolo[3,4-d]pyrimidine structure can effectively inhibit epidermal growth factor receptor (EGFR) and other receptor tyrosine kinases (RTKs), which are critical targets in cancer therapy. For example, compound V was identified as an effective EGFR inhibitor at nanomolar concentrations .

Anti-Angiogenic Properties

The dual inhibition of focal adhesion kinase (FAK) and Pyk2 has been suggested to enhance anti-angiogenic effects:

  • Novel derivatives have been developed that target these kinases, potentially leading to reduced tumor growth and metastasis in cancers . This highlights the compound's versatility in targeting multiple pathways involved in tumor progression.

Case Study 1: EGFR Inhibitors

A series of studies focused on synthesizing new derivatives of the pyrrolo[3,4-d]pyrimidine scaffold aimed at enhancing EGFR inhibition:

  • The synthesized compounds were tested for their anti-proliferative effects on cancer cell lines and showed promising results with high selectivity for mutant forms of EGFR, indicating potential for overcoming drug resistance associated with traditional therapies .

Case Study 2: Mechanistic Studies on HepG2 Cells

Recent investigations into the mechanistic action of pyrrolo[3,4-d]pyrimidine derivatives revealed their ability to induce apoptosis in HepG2 liver cancer cells:

  • The study demonstrated that these compounds could effectively arrest the cell cycle and promote programmed cell death, supporting their potential use in liver cancer therapies .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-diaminopyridine with an appropriate diketone under acidic or basic conditions to form the desired pyrrolopyrimidine structure .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Dimethyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrrolopyrimidine scaffold .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,3-Dimethyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one is unique due to its specific substitution pattern and the resulting biological activity. Its ability to selectively inhibit certain kinases makes it a valuable scaffold for drug development .

Biologische Aktivität

2,3-Dimethyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

The compound is characterized by its unique pyrrolopyrimidine structure, which contributes to its biological activity. Its molecular formula is C_8H_10N_4O, and it features a fused ring system that enhances its interaction with biological targets.

Anticancer Properties

Recent studies have demonstrated that 2,3-Dimethyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one exhibits notable anticancer activity. In vitro assays have shown that it can inhibit the growth of various cancer cell lines. For example:

  • Cell Line Testing : The compound displayed a mean growth inhibition (GI%) of up to 70% across several cancer cell lines, including lung and renal carcinomas .
Cell Line GI%
HOP-92 (Lung)71.8%
NCI-H460 (Lung)66.12%
ACHN (Renal)66.02%

These findings suggest that the compound may serve as a lead for developing new anticancer therapies.

The mechanism through which 2,3-Dimethyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one exerts its effects involves the inhibition of key kinases involved in cell proliferation and survival pathways:

  • Focal Adhesion Kinases (FAK) : The compound has been identified as an inhibitor of FAK and Pyk2 kinases, which play critical roles in cancer cell migration and invasion. Inhibition of these pathways can lead to reduced tumor growth and metastasis .

Antimicrobial Activity

Emerging research indicates potential antimicrobial properties of this compound. Preliminary studies suggest that it may exhibit activity against a range of bacterial strains, although detailed mechanisms and efficacy data remain limited .

Case Study 1: Anticancer Efficacy

A study conducted on renal carcinoma cell lines demonstrated that treatment with 2,3-Dimethyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one resulted in significant cytotoxic effects. The IC50 values indicated potent inhibition of cell viability at concentrations as low as 11.70 µM when compared to standard chemotherapeutics .

Case Study 2: Inhibition of Cell Cycle Progression

Further investigations revealed that this compound causes G0–G1 phase arrest in treated cancer cells. This effect was quantified using flow cytometry, showing an increase in the G0–G1 population from 57.08% (control) to 84.36% (treatment), indicating a robust mechanism for inducing cell cycle arrest and apoptosis .

Eigenschaften

IUPAC Name

2,3-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-5-10-7-4-9-3-6(7)8(12)11(5)2/h9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXJSIFQTPYTLDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CNC2)C(=O)N1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1243250-20-5
Record name 2,3-Dimethyl-3,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one dihydrochloride hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.